Hexahydropyridazine

Vue d'ensemble

Description

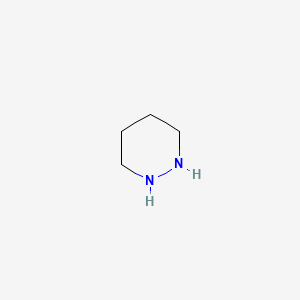

Hexahydropyridazine, also known as diazinane, is an organic compound with the chemical formula C₄H₁₀N₂. It is a six-membered ring structure containing two nitrogen atoms. This compound is structurally similar to pyrazine and is known for its applications in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexahydropyridazine can be synthesized through several methods. One common method involves the reaction of 1,4-dichlorobutane with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{Cl-(CH₂)₄-Cl} + \text{N₂H₄} \rightarrow \text{C₄H₁₀N₂} + 2\text{HCl} ]

Another method involves the oxidation of 1-aminopyrrolidine to form tetrahydropyridazine, which is then hydrogenated in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of magnesium alkoxide and sodium hydride as catalysts. The reaction between 2,5-dihalovalerate and a hydrazine derivative under these conditions produces this compound tricarboxylic ester, which can be further processed to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: Hexahydropyridazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexahydropyridazin-3-ones.

Reduction: Reduction reactions can yield different derivatives of this compound.

Substitution: Substitution reactions with different nucleophiles can produce a variety of substituted hexahydropyridazines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as phenylhydrazine and cyclopropanes are commonly used.

Major Products:

Oxidation: Hexahydropyridazin-3-ones.

Reduction: Various this compound derivatives.

Substitution: Substituted hexahydropyridazines with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

Hexahydropyridazine derivatives have been studied for their pharmacological properties, particularly as potential therapeutic agents. Research indicates that modifications to the this compound structure can lead to compounds with significant biological activity, including anti-cancer and anti-inflammatory effects. For instance, specific derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines, suggesting their potential as anti-cancer agents .

Case Study: Anticancer Activity

A study demonstrated that certain this compound derivatives exhibited cytotoxic effects against HepG2 liver cancer cells with an IC50 value of 2.57 µM, highlighting their potential for further development as targeted cancer therapies .

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex organic molecules. For example, it can participate in alkylation reactions and serve as a precursor for synthesizing other nitrogen-containing heterocycles .

Table 1: Summary of Synthetic Applications

Materials Science

Polymer Chemistry

This compound has been explored in the field of polymer chemistry, where it can be incorporated into polymer matrices to enhance material properties. Its nitrogen-rich structure contributes to the thermal stability and mechanical strength of polymers, making it suitable for applications in advanced materials .

Nanotechnology Applications

Recent advancements have utilized this compound derivatives in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The unique properties of these compounds allow for improved solubility and bioavailability of therapeutic agents .

Mécanisme D'action

The mechanism of action of hexahydropyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Hexahydropyridazine is unique due to its six-membered ring structure with two nitrogen atoms. Similar compounds include:

Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.

Pyrazine: A six-membered ring with two nitrogen atoms at adjacent positions.

Tetrahydropyridazine: A partially hydrogenated form of this compound.

Compared to these compounds, this compound offers unique reactivity and stability, making it valuable for specific chemical and biological applications .

Activité Biologique

Hexahydropyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound and its derivatives.

Synthesis of this compound

This compound can be synthesized through various methods, including cycloaddition reactions. One notable approach involves the [4 + 2] cycloaddition of donor-acceptor systems, which yields this compound derivatives predominantly as single diastereomers with high yields . The structural elucidation of these compounds is typically confirmed using techniques such as NMR and FT-IR spectroscopy, which provide insights into their functional groups and molecular configurations .

Table 1: Synthesis Methods and Yields of this compound Derivatives

| Method | Yield (%) | Comments |

|---|---|---|

| [4 + 2] Cycloaddition | 70-90 | Produces single diastereomers |

| Condensation Reactions | 60-85 | Often results in complex mixtures |

| Multi-step Synthesis | Varies | Can yield various functionalized forms |

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. For example, a study demonstrated that certain derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, assessed via the agar disc-diffusion method . The structural features of these compounds are believed to facilitate interaction with bacterial cell walls, leading to effective inhibition.

Antiviral Activity

In addition to antibacterial properties, this compound has been evaluated for antiviral activity. A specific derivative was found to possess excellent direct anti-Tobacco Mosaic Virus (TMV) activity at a concentration of 50 μg/mL, demonstrating its potential in agricultural applications as a biopesticide . This highlights the versatility of this compound derivatives beyond traditional pharmaceutical uses.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound derivatives have also been investigated. In vitro studies revealed that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions on the this compound ring showed promising results in inhibiting tumor cell proliferation . The mechanism of action is thought to involve the induction of apoptosis in cancer cells.

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Tested Compounds | Results |

|---|---|---|

| Antibacterial | Various derivatives | Significant inhibition against E. coli and S. aureus |

| Antiviral | Specific derivative | Excellent anti-TMV activity at 50 μg/mL |

| Cytotoxicity | Selected compounds | High cytotoxicity against cancer cell lines |

Case Study 1: Antibacterial Evaluation

A detailed study assessed the antibacterial activity of several this compound derivatives against common pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups. This finding underscores the importance of structural modifications in optimizing biological activity .

Case Study 2: Antitumor Mechanisms

Another investigation focused on the antitumor mechanisms of this compound derivatives. The study revealed that these compounds could disrupt cell cycle progression in cancer cells, leading to increased apoptosis rates. The research provided insights into potential signaling pathways affected by these compounds, suggesting their utility in targeted cancer therapies .

Propriétés

IUPAC Name |

diazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-4-6-5-3-1/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFFABIIOAKIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198515 | |

| Record name | 1,2-Diazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-19-1 | |

| Record name | Pyridazine, hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 505-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of hexahydropyridazine?

A1: this compound, also known as piperidazine, has the molecular formula C4H10N2 and a molecular weight of 86.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound derivatives?

A2: Researchers frequently use 1H NMR and 13C NMR spectroscopy to analyze the conformation and configuration of this compound derivatives. [, , , ] Single-crystal X-ray diffraction is also employed to determine the solid-state structures of these compounds. [, , , ] Additionally, researchers utilize techniques like ATR-FTIR spectroscopy to study the interactions of hexahydropyridazines with carbon dioxide in the context of CO2 capture. [, ]

Q3: What are the common conformations of this compound?

A3: this compound, similar to cyclohexane, can adopt various conformations, with the chair conformation being the most stable. [, ] Substitutions on the ring can influence the preferred conformation, and studies have shown that certain derivatives prefer half-chair or twist-boat conformations. [, ]

Q4: How does the stereochemistry of substituents on the this compound ring affect its properties?

A4: The stereochemistry of substituents significantly impacts the properties of hexahydropyridazines. For example, the basicity of hydroxylated derivatives is influenced by the axial or equatorial orientation of the hydroxyl group relative to the nitrogen atom. [] This difference arises from variations in charge-dipole interactions. [] Additionally, stereochemistry plays a crucial role in the biological activity of this compound derivatives, particularly as glycosidase inhibitors. [, , ]

Q5: How are this compound derivatives synthesized?

A5: Several synthetic routes have been developed for this compound derivatives. These include:

- Cycloaddition reactions: Diels-Alder reactions between dienes and dienophiles like 1,2,4-triazoline-3,5-diones are commonly employed. [, , , ]

- Cyclization reactions: Reductive amination of appropriately protected sugar derivatives followed by cyclization is a common strategy. []

- Multicomponent reactions: Organocatalytic cascade reactions involving Michael addition, amination, and hemiaminalization have been reported. [, ]

Q6: What are the applications of this compound derivatives?

A6: this compound derivatives exhibit a range of applications, including:

- Glycosidase inhibitors: These compounds show promise as therapeutic agents for diseases like Krabbe disease. [, , ]

- Herbicides: Certain derivatives possess potent herbicidal activity. [, ]

- Asymmetric catalysts: Chiral this compound-based diphosphanes have demonstrated potential as ligands in asymmetric catalysis, particularly in Tsuji-Trost allylations. []

Q7: How do this compound-based glycosidase inhibitors interact with their target enzymes?

A7: These inhibitors typically mimic the natural substrate's transition state, binding competitively to the enzyme's active site and preventing its catalytic activity. [, , ] The specific interactions depend on the substituents on the this compound ring and their stereochemistry.

Q8: What are the potential therapeutic applications of this compound-based glycosidase inhibitors?

A8: Research suggests potential applications in treating lysosomal storage disorders like Krabbe disease, where enzyme deficiency leads to substrate accumulation and cellular dysfunction. [, ] By inhibiting specific glycosidases, these compounds could modulate enzyme activity and potentially correct the metabolic imbalance.

Q9: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A9: Yes, SAR studies have been critical in understanding the impact of structural modifications on the activity, potency, and selectivity of these compounds. [, , , , , ] For instance, researchers found that the presence of specific substituents and their stereochemistry can dramatically influence their potency as glycosidase inhibitors. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.